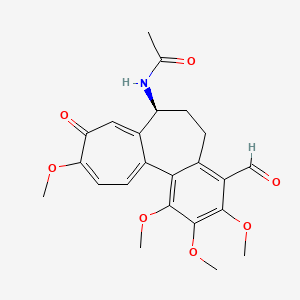

4-Formylcolchicine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2730-82-7 |

|---|---|

Fórmula molecular |

C23H25NO7 |

Peso molecular |

427.4 g/mol |

Nombre IUPAC |

N-(4-formyl-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |

InChI |

InChI=1S/C23H25NO7/c1-12(26)24-17-8-6-14-16(11-25)21(29-3)23(31-5)22(30-4)20(14)13-7-9-19(28-2)18(27)10-15(13)17/h7,9-11,17H,6,8H2,1-5H3,(H,24,26) |

Clave InChI |

JUWAUXATKRGHCK-UHFFFAOYSA-N |

SMILES isomérico |

CC(=O)N[C@H]1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C=O |

SMILES canónico |

CC(=O)NC1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C=O |

Sinónimos |

4-formylcolchicine |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Formylcolchicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 4-Formylcolchicine, an analogue of the potent mitotic agent, colchicine. This document details the available data on its synthesis, purification, and analytical characterization, including spectroscopic data and biological activity.

Introduction

This compound, also known as colchicine aldehyde, N-deacetyl-N-formylcolchicine, or Gloriosine, is a derivative of colchicine where the acetyl group on the B-ring's amino moiety is replaced by a formyl group.[1][2] This modification has been a subject of interest in medicinal chemistry to explore its impact on the biological activity and toxicity profile compared to its parent compound. Like colchicine, this compound's mechanism of action involves the disruption of microtubule polymerization by binding to tubulin, leading to cell cycle arrest and apoptosis.[1][2][3]

Synthesis and Purification

While detailed, step-by-step chemical synthesis protocols for this compound are not extensively reported in readily available literature, its preparation can be approached through formylation of the aromatic A-ring of colchicine or through the isolation of its naturally occurring synonym, Gloriosine.

Synthetic Approaches

The introduction of a formyl group onto an electron-rich aromatic ring, such as the A-ring of colchicine, can be achieved through established organic reactions:

-

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate activated aromatic compounds.

-

Reimer-Tiemann Reaction: This method employs chloroform in a basic solution to achieve ortho-formylation of phenols.

These general methods would require optimization of reaction conditions, including solvent, temperature, and reaction time, to achieve regioselective formylation at the C-4 position of the colchicine scaffold.

Isolation of Gloriosine

This compound is naturally present in plants of the Colchicum and Gloriosa genera, where it is known as Gloriosine. The primary method for obtaining this compound is through extraction from these plant sources, followed by purification.

Experimental Protocol: Isolation and Purification of Gloriosine from Gloriosa superba

The following is a general protocol for the isolation and purification of Gloriosine, which is chemically identical to this compound:

-

Extraction: The dried and powdered plant material (e.g., tubers of Gloriosa superba) is subjected to solvent extraction, often using a series of solvents with varying polarities.

-

Chromatographic Purification: The crude extract is then purified using chromatographic techniques. This typically involves column chromatography over silica gel or other stationary phases, followed by high-performance liquid chromatography (HPLC) to achieve high purity.

Characterization

The structural elucidation and confirmation of this compound are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural confirmation of this compound. The key distinguishing features in the NMR spectra compared to colchicine are the absence of the N-acetyl methyl protons and the presence of a formyl proton signal.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts for this compound (Gloriosine)

| Atom | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| Formyl Proton (-CHO) | 8.18 | - |

| Formyl Carbon (-CHO) | - | 160.89 |

| Acetyl Methyl (-COCH₃) | Absent | Absent |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 2: Physicochemical and Mass Spectrometry Data for this compound (N-deacetyl-N-formylcolchicine)

| Property | Value |

| Molecular Formula | C₂₁H₂₃NO₆ |

| Molecular Weight | 385.41 g/mol |

| CAS Number | 7411-12-3 |

| Melting Point | 264-267 °C |

Biological Activity

This compound exhibits potent antiproliferative activity against a range of cancer cell lines, functioning as a microtubule-destabilizing agent.

Cytotoxicity

Table 3: In Vitro Cytotoxicity of this compound (Gloriosine)

| Cell Line | IC₅₀ (nM) |

| Various Cancer Cell Lines | 32.61 - 100.28 |

Studies have indicated that this compound is less toxic to normal cells compared to colchicine, suggesting a potentially improved therapeutic window.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, it prevents the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathway

Caption: Simplified signaling pathway of this compound's interaction with tubulin.

References

The Discovery and Origin of 4-Formylcolchicine: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 4-Formylcolchicine, also known as N-deacetyl-N-formylcolchicine or gloriosine, is a naturally occurring colchicinoid with significant biological activity. As a derivative of colchicine, a well-known mitotic inhibitor, this compound has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides an in-depth exploration of the discovery, origin, and key scientific data related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Origin

This compound is an alkaloid found in plants belonging to the Colchicum and Gloriosa genera, which are members of the lily family (Liliaceae).[1] Its discovery is intrinsically linked to the study of colchicine and its biosynthesis in these plants. Notably, research has identified this compound as a key intermediate in the biosynthetic pathway of colchicine.

A significant breakthrough in understanding the origin of this compound came from the study of Gloriosa superba (flame lily). Research on the roots of this plant led to the isolation and characterization of gloriosine, which was subsequently identified as N-deacetyl-N-formyl-colchicine through spectroscopic analysis, including 2D NMR.[2][3] This work established a definitive natural source and chemical identity for the compound.

Quantitative Data

The biological activity of this compound has been evaluated against various cancer cell lines, demonstrating its potential as an antiproliferative agent. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₆ | [4] |

| Molecular Weight | 385.41 g/mol | [4] |

| Purity | >95% (HPLC) |

Table 2: In Vitro Cytotoxicity of this compound (Gloriosine)

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Lung | 32.61 - 100.28 |

| HT-29 | Colon | Not Reported |

| HCT116 | Colon | Not Reported |

| MDA-MB-231 | Breast | 32.61 - 100.28 |

| U87 | Glioblastoma | 32.61 - 100.28 |

| FaDu | Pharyngeal | 32.61 - 100.28 |

| SiHa | Cervical | 32.61 - 100.28 |

| MCF-7 | Breast | 32.61 - 100.28 |

Experimental Protocols

Isolation and Purification of this compound from Gloriosa superba Tubers

The following protocol is a representative method for the isolation and purification of this compound, based on established techniques for colchicinoid extraction.

-

Extraction:

-

Air-dried and powdered tubers of Gloriosa superba are subjected to microwave-assisted extraction (MAE).

-

Optimal extraction parameters include a microwave power of 460 W, an irradiation time of 6.4 minutes, 30% aqueous ethanol as the solvent, and a pH of 3.

-

Alternatively, supercritical fluid extraction (SFE) with CO₂ can be employed.

-

-

Purification:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of a suitable solvent system, such as a mixture of toluene and methanol (e.g., 85:15 v/v), to separate the different colchicinoids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound are pooled and the solvent is evaporated to yield the purified compound.

-

Characterization of this compound

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 MHz).

-

The complete structural assignment is established using 2D NMR techniques such as COSY, HSQC, and HMBC.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the compound.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound, like other colchicinoids, is the disruption of microtubule dynamics. This is a critical process for cell division, and its inhibition leads to cell cycle arrest and apoptosis.

Microtubule Depolymerization Pathway

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow for Biological Activity Assessment

Caption: Workflow for evaluating the anticancer activity of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N-deacetyl-N-formylcolchicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetyl-N-formylcolchicine, a significant derivative of colchicine, presents a compelling profile for research and development, particularly in oncology. Its mechanism of action, centered on the inhibition of microtubule polymerization, is analogous to its parent compound. This technical guide provides a comprehensive overview of the core physicochemical properties of N-deacetyl-N-formylcolchicine, offering crucial data for its application in scientific research and drug development. This document details its fundamental chemical and physical characteristics, supported by generalized experimental protocols for their determination. Furthermore, it visualizes the established signaling pathway of its interaction with tubulin, providing a foundational understanding of its biological activity.

Core Physicochemical Properties

N-deacetyl-N-formylcolchicine, also known by synonyms such as 4-Formylcolchicine and Gloriosine, possesses a unique set of properties that define its behavior and potential applications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₃NO₆ | [1][2][3][4] |

| Molecular Weight | 385.41 g/mol | [2] |

| Appearance | Off White Powder / Beige Solid | |

| Melting Point | 255-258°C, 264-267°C | |

| Solubility | Soluble in chloroform. Generally soluble in organic solvents with limited solubility in water. | |

| CAS Number | 7411-12-3 |

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Expected Absorption Maxima (λmax): Due to the presence of aromatic rings and a tropolone system, N-deacetyl-N-formylcolchicine is expected to exhibit strong absorption in the UV region, likely with maxima around 245 nm and 350 nm, characteristic of the colchicine scaffold.

Infrared (IR) Spectroscopy

-

Expected Salient Peaks (cm⁻¹):

-

~3300 cm⁻¹: N-H stretching vibration from the formylamino group.

-

~2930 cm⁻¹: C-H stretching from methoxy and alkyl groups.

-

~1680 cm⁻¹: C=O stretching from the formyl group.

-

~1600 cm⁻¹: C=O stretching of the tropolone ring.

-

~1550 cm⁻¹: C=C stretching vibrations of the aromatic and tropolone rings.

-

~1250 cm⁻¹: C-O stretching of the methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to be complex. Key expected signals include:

-

Singlets for the four methoxy groups (O-CH₃).

-

Signals in the aromatic region corresponding to the protons on the benzene and tropolone rings.

-

A signal for the formyl proton (CHO).

-

Multiplets for the protons on the seven-membered ring.

-

A signal for the N-H proton of the formylamino group.

-

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each of the 21 carbon atoms. Expected key resonances include:

-

Signals for the four methoxy carbons.

-

Resonances in the aromatic region for the carbons of the benzene and tropolone rings.

-

A downfield signal for the carbonyl carbon of the formyl group.

-

A signal for the carbonyl carbon of the tropolone ring.

-

Signals for the carbons of the seven-membered ring.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should display a molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (approximately 385.15).

-

Expected Fragmentation Pattern: Fragmentation is likely to involve the loss of the formyl group, methoxy groups, and cleavage of the seven-membered ring, providing structural information.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of N-deacetyl-N-formylcolchicine.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology:

-

A small, finely powdered sample of N-deacetyl-N-formylcolchicine is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

UV-Vis Spectroscopy

Principle: This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption is dependent on the electronic structure of the molecule.

Methodology:

-

A solution of N-deacetyl-N-formylcolchicine of a known concentration is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

A blank solution containing only the solvent is used to calibrate the spectrophotometer.

-

The sample solution is placed in a quartz cuvette and inserted into the spectrophotometer.

-

The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

-

The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Methodology:

-

A small amount of the solid N-deacetyl-N-formylcolchicine sample is mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

A background spectrum of a blank KBr pellet is first recorded.

-

The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed to identify the characteristic absorption peaks of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are indicative of the chemical environment of the nuclei.

Methodology:

-

A small amount of N-deacetyl-N-formylcolchicine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is placed in an NMR tube and inserted into the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired, and the chemical shifts, splitting patterns, and integration of the signals are analyzed.

-

For ¹³C NMR, the proton-decoupled spectrum is typically acquired to give single lines for each unique carbon atom.

-

The chemical shifts of the carbon signals are then analyzed to identify the different carbon environments.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Methodology:

-

A dilute solution of N-deacetyl-N-formylcolchicine is prepared in a volatile organic solvent.

-

The sample is introduced into the mass spectrometer, where it is ionized using a suitable technique (e.g., electrospray ionization - ESI).

-

The resulting ions are accelerated and separated by a mass analyzer according to their m/z ratio.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum displays the relative abundance of ions as a function of their m/z ratio, allowing for the determination of the molecular weight and analysis of fragmentation patterns.

Signaling Pathway and Mechanism of Action

N-deacetyl-N-formylcolchicine, like its parent compound colchicine, exerts its biological effects primarily through the disruption of microtubule dynamics. It binds to the colchicine binding site on β-tubulin, which prevents the polymerization of α/β-tubulin heterodimers into microtubules. This inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Caption: Inhibition of microtubule polymerization by N-deacetyl-N-formylcolchicine.

The provided DOT script visualizes the workflow of how N-deacetyl-N-formylcolchicine interacts with tubulin to inhibit microtubule formation, leading to cellular consequences.

Caption: Experimental workflow for physicochemical characterization.

This diagram outlines the general experimental workflow for determining the physicochemical properties of N-deacetyl-N-formylcolchicine, from sample preparation to data analysis.

References

The 4-Formylcolchicine Binding Site on Tubulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the colchicine binding site on the tubulin heterodimer, with a specific focus on the binding characteristics of 4-formylcolchicine. While direct experimental data for this compound is limited in the public domain, this document extrapolates from the extensive research on colchicine and its analogs to provide a detailed understanding of its putative binding mechanism. This guide covers the structural features of the binding pocket, key molecular interactions, and the functional consequences of ligand binding. Detailed experimental protocols for characterizing such interactions are provided, along with a curated summary of relevant quantitative data for colchicine and other potent inhibitors of the colchicine site.

Introduction: The Colchicine Binding Site as a Therapeutic Target

Tubulin, the fundamental protein subunit of microtubules, is a critical target in cancer chemotherapy.[1] Microtubules are dynamic polymers essential for various cellular processes, including cell division, motility, and intracellular transport.[2] Agents that interfere with microtubule dynamics can arrest cell proliferation and induce apoptosis, making them potent anticancer agents.[2]

The colchicine binding site, located at the interface of the α- and β-tubulin heterodimers, is a key target for a class of microtubule-destabilizing agents.[3][4] Unlike the taxane and vinca alkaloid binding sites, no colchicine-site inhibitor has yet been approved for cancer therapy, making it an area of intense research and drug development. Colchicine itself, a natural product isolated from Colchicum autumnale, exhibits potent antimitotic activity but is hampered by a narrow therapeutic window and significant toxicity. This has driven the development of numerous colchicine derivatives, including this compound, with the aim of improving therapeutic efficacy and reducing side effects.

This guide will delve into the molecular details of the colchicine binding site, leveraging the wealth of structural and biochemical data available for colchicine and its analogs to infer the binding properties of this compound.

The Architecture of the this compound Binding Site

The colchicine binding site is a complex pocket situated predominantly within the β-tubulin subunit, at the interface with the α-tubulin subunit. The binding of colchicine and its analogs induces a conformational change in the tubulin dimer, leading to a curved structure that is incompatible with microtubule polymerization. This ultimately leads to microtubule depolymerization and cell cycle arrest at the G2/M phase.

The binding pocket is primarily hydrophobic and is formed by several key structural elements of β-tubulin, including β-sheets S8 and S9, α-helices H7 and H8, and the T5 loop. The T7 loop of α-tubulin also contributes to the binding site.

Key Amino Acid Residues Involved in Binding:

Based on X-ray crystallography and molecular modeling studies of colchicine and its analogs, the following residues are crucial for ligand interaction:

-

Hydrophobic Interactions: The trimethoxyphenyl A-ring of colchicine analogs typically occupies a hydrophobic pocket formed by residues such as Cys241, Leu248, Ala250, Leu255, and Val318.

-

Hydrogen Bonding: While predominantly hydrophobic, specific hydrogen bonds can contribute to binding affinity. For example, the hydroxyl group of some analogs can form a hydrogen bond with the side chain of Asn101.

-

Other Key Residues: Other residues that line the binding pocket and contribute to van der Waals interactions include Asn258, Met259, and Lys352.

The substitution at the C4 position of the A-ring, as in this compound, is likely to influence the orientation and interactions within this hydrophobic pocket. The electronegative oxygen of the formyl group may engage in specific interactions with surrounding residues or water molecules, potentially altering the binding affinity and kinetics compared to colchicine.

Quantitative Binding Data

Table 1: Binding Affinity and Inhibition Constants of Selected Colchicine Site Inhibitors

| Compound | Target | Assay | Value | Reference |

| Colchicine | Bovine Brain Tubulin | Fluorescence Spectroscopy | Ka = 3.2 x 106 M-1 | |

| Colchicine | Tubulin | Tubulin Polymerization Inhibition | IC50 = 8.1 µM | |

| Allocolchicine | Tubulin | Fluorescence Titration | Ka = 6.1 x 105 M-1 | |

| Compound 27 | Tubulin | Competition Assay | Kb = 2.87 x 108 M-1 | |

| Compound G13 | Tubulin | Tubulin Polymerization Inhibition | IC50 = 13.5 µM | |

| Compound 53 | Tubulin | Tubulin Polymerization Inhibition | IC50 = 0.44 µM | |

| Compound 97 | Tubulin | Tubulin Polymerization Inhibition | IC50 = 0.79 µM |

Table 2: Thermodynamic Parameters for Colchicine-Tubulin Binding

| Parameter | Value | Reference |

| Enthalpy (ΔH) | 10 kcal/mole | |

| Entropy Change (ΔS) | 62 entropy units |

Experimental Protocols

The characterization of the binding of small molecules like this compound to tubulin involves a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

-

Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

-

Reaction Mixture: The reaction mixture contains tubulin (typically 1-2 mg/mL), GTP, and the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored spectrophotometrically at 340 nm over time.

-

Data Analysis: The initial rate of polymerization or the extent of polymerization at a fixed time point is plotted against the compound concentration to determine the IC50 value.

Fluorescence Spectroscopy

This technique can be used to determine the binding affinity and stoichiometry of a ligand to tubulin, often by monitoring changes in the intrinsic fluorescence of tryptophan residues in the protein or the fluorescence of the ligand itself upon binding.

Methodology:

-

Instrumentation: A spectrofluorometer is used to measure fluorescence intensity.

-

Sample Preparation: A solution of purified tubulin in a suitable buffer is prepared.

-

Titration: Aliquots of a concentrated stock solution of the fluorescent ligand (or a non-fluorescent ligand if monitoring intrinsic protein fluorescence) are added to the tubulin solution.

-

Fluorescence Measurement: After each addition and equilibration, the fluorescence emission spectrum is recorded at a fixed excitation wavelength.

-

Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The data is then fitted to a binding equation (e.g., the Scatchard equation or a non-linear regression model) to determine the dissociation constant (Kd) and the number of binding sites.

X-ray Crystallography

This powerful technique provides high-resolution structural information about the ligand-protein complex.

Methodology:

-

Protein-Ligand Complex Formation: Purified tubulin is incubated with a molar excess of the ligand (this compound) to ensure saturation of the binding site.

-

Crystallization: The tubulin-ligand complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield well-diffracting crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined. The PDB entry 4O2B provides a representative crystal structure of colchicine bound to tubulin.

Signaling Pathways and Cellular Effects

The primary signaling event initiated by the binding of this compound to tubulin is the disruption of microtubule dynamics. This triggers a cascade of downstream cellular events.

Cellular Consequences of Tubulin Binding:

-

Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest activates the apoptotic machinery, leading to programmed cell death.

-

Anti-angiogenic Effects: Microtubule-destabilizing agents can also disrupt the cytoskeleton of endothelial cells, inhibiting the formation of new blood vessels, a process crucial for tumor growth.

Below is a diagram illustrating the logical flow from ligand binding to cellular apoptosis.

Caption: Logical flow of this compound's mechanism of action.

Experimental Workflow for Characterizing a Novel Tubulin Inhibitor

The following diagram outlines a typical experimental workflow for the characterization of a novel colchicine site inhibitor like this compound.

Caption: A typical workflow for characterizing a novel tubulin inhibitor.

Conclusion and Future Directions

The colchicine binding site on tubulin remains a promising, yet underexploited, target for the development of novel anticancer therapeutics. While the precise binding parameters of this compound require direct experimental determination, the extensive body of research on colchicine and its analogs provides a robust framework for understanding its likely mechanism of action.

Future research should focus on obtaining specific quantitative binding data and a high-resolution crystal structure of this compound in complex with tubulin. Such data would be invaluable for structure-based drug design efforts aimed at optimizing the potency and selectivity of this class of compounds, ultimately paving the way for the development of new and effective cancer therapies. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake these critical next steps.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Early-Stage Research on 4-Formylcolchicine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel 4-Formylcolchicine derivatives. The information presented is collated from recent early-stage research and is intended to serve as a resource for professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

Colchicine, a natural alkaloid extracted from Colchicum autumnale, is a well-known mitotic inhibitor that functions by disrupting microtubule polymerization.[1] While its potent cytotoxic effects have been recognized, its clinical application in oncology has been limited by a narrow therapeutic index and significant toxicity.[1] To address these limitations, researchers have focused on the synthesis of novel colchicine derivatives with improved efficacy and safety profiles.

This guide focuses on a promising class of colchicine analogues: this compound derivatives. The introduction of a formyl group at the C-4 position of the colchicine scaffold provides a versatile chemical handle for the synthesis of a diverse range of derivatives. Recent studies have demonstrated that derivatives synthesized from this compound via the Biginelli multi-component reaction exhibit significant antiproliferative activity, particularly against melanoma cell lines.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives involves a two-step process: the formylation of colchicine to yield the key intermediate, this compound, followed by a multi-component Biginelli reaction to generate a library of dihydropyrimidinone-fused colchicine analogues.

Synthesis of this compound (Colchicine Aldehyde)

The initial step involves the electrophilic formylation of the aromatic A-ring of colchicine at the C-4 position.

Synthesis of this compound Derivatives via Biginelli Reaction

The this compound intermediate serves as the aldehyde component in a one-pot Biginelli multi-component reaction. This reaction allows for the facile synthesis of a diverse library of dihydropyrimidinone derivatives by varying the β-ketoester and the urea/thiourea/guanidine component.[1]

References

The Biological Activity of N-deacetyl-N-formylcolchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetyl-N-formylcolchicine, a derivative of the natural alkaloid colchicine, is a compound of significant interest in medicinal chemistry and pharmacology, particularly in the field of oncology.[1] Like its parent compound, it is recognized for its ability to inhibit microtubule polymerization, a critical process in cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest and the induction of apoptosis, making it a potential candidate for anticancer therapeutic strategies. This technical guide provides a comprehensive overview of the biological activity of N-deacetyl-N-formylcolchicine, including its mechanism of action, available quantitative data on related compounds, detailed experimental protocols, and a depiction of the key signaling pathways involved. Due to the limited availability of specific quantitative data for N-deacetyl-N-formylcolchicine, this guide incorporates data from closely related colchicine analogs to provide a comparative context for its potential bioactivity.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for colchicinoids, including N-deacetyl-N-formylcolchicine, is the inhibition of tubulin polymerization. Tubulin dimers (composed of α- and β-tubulin) are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

N-deacetyl-N-formylcolchicine, like colchicine, is believed to bind to the colchicine-binding site on β-tubulin. This binding event induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting the cell cycle at the G2/M phase and ultimately triggering apoptosis.

Quantitative Data on Tubulin Polymerization Inhibition by Colchicine Analogs

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Colchicine | 2.68 | [2] |

| Combretastatin A-4 (CA-4) | 2.1 | [2] |

| Compound 97 (2-phenylindole derivative) | 0.79 | [2] |

| Compound 87 (TMP and 5-amino-6-methoxyquinoline analog) | 1.6 | |

| Hit 9 (2-aryl-4-amide-quinoline) | 25.3 | |

| Analogue G13 (Hit 9 derivative) | 13.5 |

Cytotoxicity and Antiproliferative Activity

The inhibition of tubulin polymerization by N-deacetyl-N-formylcolchicine is expected to translate into potent cytotoxic and antiproliferative effects against various cancer cell lines. The arrest of the cell cycle and induction of apoptosis are the key drivers of this activity.

Quantitative Cytotoxicity Data for Colchicine Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values of various colchicine derivatives against a panel of human cancer cell lines. This data provides a comparative framework for the anticipated cytotoxic potential of N-deacetyl-N-formylcolchicine.

| Compound/Analog | Cell Line | IC50 (nM) | Reference |

| Colchicine | A549 (Lung) | Not specified in provided search results | |

| MCF-7 (Breast) | Not specified in provided search results | ||

| LoVo (Colon) | Not specified in provided search results | ||

| Doubly Modified Colchicine Derivatives | |||

| Compound 9 (halogenated) | LoVo | 0.7 | |

| Compound 10 (halogenated) | LoVo | 0.7 | |

| Compound 13 (aromatic) | LoVo | 1.8 | |

| Colchicine Derivatives (Antiproliferative) | |||

| 4-bromothiocolchicine | A549, MCF-7, LoVo | Nanomolar range | |

| 4-iodothiocolchicine | A549, MCF-7, LoVo | Nanomolar range | |

| 2-benzoyl-pyridine derivative (60c) | Various cancer cell lines | 2.4 (average) | |

| 3-amino-5-phenylpyrazole derivative [I] | MCF-7 | 38.37 |

Signaling Pathways Modulated by Colchicinoids

The biological effects of colchicinoids extend beyond simple microtubule disruption and involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Cell Cycle Arrest at G2/M Phase

By disrupting the formation of the mitotic spindle, N-deacetyl-N-formylcolchicine is expected to cause a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is a direct consequence of the inability of the cell to properly segregate its chromosomes, activating the spindle assembly checkpoint and halting further progression through mitosis. Studies on colchicine have demonstrated this G2/M arrest in various cancer cell lines.

Induction of Apoptosis

The prolonged arrest in mitosis and cellular stress induced by microtubule disruption ultimately lead to the activation of apoptotic pathways. Colchicine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

Intrinsic Apoptotic Pathway:

This pathway is initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 inhibit this process. Colchicine has been shown to upregulate Bax and downregulate Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

p38 MAPK Signaling Pathway:

Studies on colchicine have also implicated the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the induction of apoptosis. The activation of p38 can, in turn, influence the expression and activity of Bcl-2 family proteins, further promoting the apoptotic cascade.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the biological activity of N-deacetyl-N-formylcolchicine, based on established protocols for colchicine and its analogs.

Tubulin Polymerization Assay

This assay quantitatively measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

-

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

N-deacetyl-N-formylcolchicine (dissolved in DMSO)

-

96-well microplate reader capable of measuring absorbance at 340 nm

-

-

Protocol:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add varying concentrations of N-deacetyl-N-formylcolchicine or vehicle control (DMSO) to the wells of a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

N-deacetyl-N-formylcolchicine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of N-deacetyl-N-formylcolchicine or vehicle control for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

N-deacetyl-N-formylcolchicine

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Staining solution (containing a DNA-binding dye like propidium iodide and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with N-deacetyl-N-formylcolchicine or vehicle control for a defined time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend in the staining solution.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

N-deacetyl-N-formylcolchicine

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Protocol:

-

Treat cells with N-deacetyl-N-formylcolchicine or vehicle control.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Conclusion

N-deacetyl-N-formylcolchicine is a promising colchicine derivative with significant potential as an anticancer agent. Its primary mechanism of action, the inhibition of tubulin polymerization, leads to mitotic arrest and the induction of apoptosis in cancer cells. While specific quantitative bioactivity data for this compound is limited, the extensive research on colchicine and its analogs provides a strong foundation for understanding its likely biological effects and for designing further preclinical investigations. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of N-deacetyl-N-formylcolchicine's efficacy and mechanism of action. Future studies should focus on generating specific quantitative data for this compound to fully elucidate its therapeutic potential.

References

The Therapeutic Potential of 4-Formylcolchicine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Anti-neoplastic Properties and Mechanism of Action of 4-Formylcolchicine, a C-4 Substituted Colchicinoid

Executive Summary

This compound, a derivative of the well-known mitotic poison colchicine, has emerged as a compound of interest in the landscape of anti-cancer drug discovery. Exhibiting potent cytotoxic activity against a range of human cancer cell lines, its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its anti-proliferative effects, mechanism of action, and relevant experimental protocols. Quantitative data from in vitro studies are presented for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. While in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively available in public literature, this guide includes pertinent data from closely related C-4 substituted colchicine analogs to provide valuable context for preclinical development. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the potential of this compound as a novel anti-neoplastic agent.

Introduction

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history of medicinal use, primarily in the treatment of gout. Its potent anti-mitotic properties, stemming from its ability to disrupt microtubule formation, have also made it a subject of interest in oncology.[1] However, the clinical application of colchicine as an anti-cancer agent has been hampered by its narrow therapeutic window and significant systemic toxicity.[1] This has led to the exploration of numerous colchicine derivatives with the aim of improving the therapeutic index by enhancing anti-tumor efficacy and reducing toxicity.

One promising avenue of investigation has been the modification of the C-4 position on the A-ring of the colchicine scaffold. This compound is one such derivative that has demonstrated significant cytotoxic activity against various cancer cell lines. This guide will delve into the current understanding of this compound's therapeutic potential, with a focus on its mechanism of action and the experimental methodologies used to characterize its effects.

Anti-proliferative Activity of this compound and Related C-4 Analogs

In vitro studies have demonstrated the potent cytotoxic effects of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for A549 (human lung adenocarcinoma), HT-29 (human colon adenocarcinoma), and HCT116 (human colorectal carcinoma) cells.

For comparative purposes, the anti-proliferative activities of colchicine and other C-4 substituted derivatives are also presented. Notably, halogenated derivatives at the C-4 position have shown particularly potent anti-tumor activity, in some cases exceeding that of the parent compound, colchicine.

Table 1: In Vitro Cytotoxicity of this compound and Other C-4 Substituted Colchicine Derivatives

| Compound | A549 IC50 (µM) | HT-29 IC50 (µM) | HCT116 IC50 (µM) |

| Colchicine | 0.054 | 0.008 | 0.011 |

| This compound | 1.007 | 0.128 | 0.054 |

| 4-Fluorocolchicine | 0.033 | 0.007 | 0.008 |

| 4-Chlorocolchicine | 0.024 | 0.006 | 0.007 |

| 4-Bromocolchicine | 0.016 | 0.005 | 0.006 |

| 4-Iodocolchicine | 0.017 | 0.006 | 0.006 |

Data sourced from Yasobu N, et al. (2011).

Table 2: In Vivo Anti-tumor Activity of C-4 Halogenated Colchicine Derivatives in HCT116 Xenograft Model

| Compound | Dose (mg/kg/day) | Inhibition Rate (%) | Mortality |

| Colchicine | 1 | 32.8 | 2/5 |

| 4-Fluorocolchicine | 1 | 55.6 | 0/5 |

| 4-Chlorocolchicine | 5 | 68.4 | 0/5 |

Data sourced from Yasobu N, et al. (2011).

Mechanism of Action

The primary mechanism of action of this compound, consistent with other colchicinoids, is the disruption of microtubule dynamics through binding to the colchicine binding site on β-tubulin. This interference with tubulin polymerization leads to a cascade of cellular events culminating in apoptosis.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. This compound binds to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle.

Figure 1: Mechanism of Tubulin Polymerization Inhibition.

Induction of Apoptosis

The prolonged arrest of the cell cycle at the G2/M phase due to microtubule disruption triggers the intrinsic pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspases. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Figure 2: this compound-Induced Apoptotic Signaling Pathway.

Experimental Protocols

The following section details generalized protocols for the key in vitro assays used to characterize the anti-neoplastic activity of this compound. It is important to note that specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for each cell line and experimental setup.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., A549, HT-29, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

-

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat cells with serial dilutions of this compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

-

Figure 3: Experimental Workflow for MTT Cell Viability Assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin.

-

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

This compound

-

Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

96-well plate

-

Spectrophotometer with temperature control

-

-

Methodology:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

-

Add various concentrations of this compound or control compounds to the wells of a pre-chilled 96-well plate.

-

Add the tubulin reaction mixture to the wells.

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Methodology:

-

Harvest cells after treatment and wash with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Materials:

-

Treated and control cells

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Methodology:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Preclinical Development Considerations

While specific data for this compound is limited, the preclinical development of any colchicine derivative must address key aspects of pharmacokinetics and toxicology.

Pharmacokinetics

The pharmacokinetic profile of colchicine is characterized by rapid oral absorption and extensive tissue distribution. It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. The low oral bioavailability of colchicine in rats (<8%) has been reported. The pharmacokinetic properties of this compound would need to be thoroughly investigated to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicology

The primary dose-limiting toxicity of colchicine is gastrointestinal distress (nausea, vomiting, diarrhea), which can occur even at therapeutic doses. More severe toxicity at higher doses can lead to multi-organ failure. A critical aspect of the development of this compound would be to assess its toxicity profile and determine if the C-4 modification leads to a wider therapeutic window compared to the parent compound. The in vivo data for 4-halocolchicines, which showed reduced mortality compared to colchicine, is a promising indicator in this regard.

Conclusion and Future Directions

This compound is a potent anti-proliferative agent that, like its parent compound colchicine, functions by inhibiting tubulin polymerization and inducing apoptosis. The available in vitro data demonstrates its efficacy against a range of cancer cell lines. While more research is needed to fully elucidate its therapeutic potential, the data from closely related C-4 substituted analogs suggest that this position is a key site for modification to potentially improve the therapeutic index of colchicinoids.

Future research should focus on:

-

Comprehensive in vivo efficacy studies of this compound in various cancer xenograft models to confirm its anti-tumor activity and establish effective dosing regimens.

-

Detailed pharmacokinetic and toxicology studies to characterize its ADME profile and assess its safety margin.

-

Investigation of potential for overcoming drug resistance , as some colchicine binding site inhibitors have shown efficacy against multi-drug resistant cancer cells.

-

Structure-activity relationship (SAR) studies to further optimize the C-4 position and other parts of the colchicine scaffold to develop next-generation anti-cancer agents with superior efficacy and safety profiles.

References

The Disruptive Influence of 4-Formylcolchicine on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, the dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport, represent a critical target in cancer chemotherapy. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly proliferating cancer cells. 4-Formylcolchicine, a derivative of colchicine, is a potent microtubule-destabilizing agent that exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in disrupting microtubule dynamics. We present quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates.

Introduction

The intricate dance of microtubule polymerization and depolymerization is fundamental to numerous cellular processes. This dynamic instability is tightly regulated, and its disruption can have profound consequences, particularly in the context of cell division. Microtubule-targeting agents are a cornerstone of cancer therapy, broadly classified as either microtubule-stabilizing or -destabilizing agents.

This compound belongs to the latter class, inheriting the potent antimitotic properties of its parent compound, colchicine. It binds to the colchicine-binding site on β-tubulin, a pocket distinct from the taxane and vinca alkaloid binding sites.[1] This interaction prevents the incorporation of tubulin dimers into growing microtubules and can also promote the disassembly of existing microtubules.[2] The net effect is a loss of microtubule structure and function, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.[3]

This guide will explore the molecular interactions of this compound with tubulin, the quantitative effects on microtubule polymerization, and the downstream cellular consequences. Detailed methodologies for key experimental assays are provided to facilitate further research in this area.

Mechanism of Action: Binding to the Colchicine Site

The primary mechanism by which this compound disrupts microtubule dynamics is through its high-affinity binding to the colchicine-binding site on β-tubulin.[1] This binding is non-covalent and occurs at the interface between the α- and β-tubulin subunits within a heterodimer.[4]

The binding of this compound to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. Furthermore, the incorporation of a tubulin-colchicine complex at the growing end of a microtubule can "poison" the microtubule, effectively capping it and promoting depolymerization.

dot

Quantitative Data

The efficacy of this compound and related colchicine-site inhibitors has been quantified in various in vitro assays. These data are crucial for understanding the potency and selectivity of these compounds.

Inhibition of Tubulin Polymerization

The ability of a compound to inhibit the polymerization of purified tubulin is a direct measure of its interaction with microtubules. This is often expressed as an IC50 value, the concentration of the compound that inhibits polymerization by 50%. While specific data for this compound is limited in publicly available literature, data for the parent compound, colchicine, and its analogs provide a strong indication of its potency.

| Compound | Assay Type | IC50 (µM) | Reference |

| Colchicine | Tubulin Polymerization | 1.7 - 2.7 | |

| Combretastatin A-4 | Tubulin Polymerization | 0.54 | |

| Isocolchicine | Tubulin Assembly Inhibition | ~1000 |

Note: The IC50 values can vary depending on the experimental conditions, such as tubulin concentration, temperature, and the presence of microtubule-associated proteins.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effect of colchicine derivatives is a critical indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| A375 | Malignant Melanoma | DJ95 (Colchicine-site inhibitor) | 24.7 | |

| A549 | Lung Carcinoma | Colchicine | Varies | |

| MCF-7 | Breast Adenocarcinoma | Colchicine | Varies | |

| HCT116 | Colon Carcinoma | Colchicine | Varies |

Note: IC50 values are highly dependent on the cell line and the duration of drug exposure.

Downstream Cellular Effects

The disruption of microtubule dynamics by this compound triggers a series of cellular responses, primarily leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G2/M Cell Cycle Arrest

Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis. By disrupting microtubule formation, this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This arrest prevents cells with a compromised mitotic spindle from proceeding through mitosis, thereby inhibiting cell proliferation.

dot

Induction of Apoptosis

Prolonged arrest at the G2/M phase or the complete collapse of the microtubule network can trigger programmed cell death, or apoptosis. Microtubule disruption can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which leads to the activation of a caspase cascade. Microtubule-disrupting agents have been shown to modulate the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability. The extrinsic pathway can be activated through the upregulation of death receptors on the cell surface.

dot

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Cushion Buffer (General Tubulin Buffer with 60% glycerol)

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Resuspend lyophilized tubulin in General Tubulin Buffer on ice to the desired final concentration (e.g., 3 mg/mL).

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (solvent only).

-

Add the tubulin/GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.

-

Calculate the rate of polymerization and the final extent of polymerization for each concentration of the test compound.

-

Determine the IC50 value by plotting the inhibition of polymerization against the compound concentration.

dot

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells and the assessment of the effects of a compound on microtubule integrity.

Materials:

-

Cells cultured on glass coverslips

-

Test compound (this compound)

-

Microtubule-stabilizing buffer (e.g., PEM buffer: 80 mM PIPES, 5 mM EGTA, 1 mM MgCl₂, pH 6.8)

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells cultured on coverslips with the test compound at the desired concentration and for the desired time. Include a vehicle control.

-

Wash the cells briefly with pre-warmed microtubule-stabilizing buffer.

-

Fix the cells with the chosen fixative. For example, incubate with ice-cold methanol for 10 minutes at -20°C.

-

If using a non-permeabilizing fixative, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking solution for 30 minutes.

-

Incubate with the primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest.

Materials:

-

Cell suspension

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for the desired duration.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be proportional to the stage of the cell cycle (G1, S, or G2/M).

-

Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a G2/M arrest.

Conclusion

This compound is a potent microtubule-disrupting agent that acts by binding to the colchicine-binding site on β-tubulin. This interaction inhibits microtubule polymerization and leads to the disassembly of the microtubule network. The cellular consequences of this disruption are profound, primarily resulting in a G2/M cell cycle arrest and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other colchicine-site inhibitors as potential anticancer therapeutics. Further research into the precise structure-activity relationships and the development of derivatives with improved pharmacological properties will be crucial for translating the potent in vitro activity of these compounds into effective clinical treatments.

References

- 1. Toxicity quantitative structure--activity relationships of colchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tubulin Polymerization Assay with 4-Formylcolchicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic instability makes them a key target for the development of anticancer agents.[2] Compounds that interfere with tubulin polymerization, either by inhibiting microtubule assembly or by preventing their disassembly, can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

4-Formylcolchicine is a derivative of colchicine, a well-known anti-mitotic agent that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[3][4] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death. The introduction of a formyl group at the C4 position of the colchicine scaffold is a modification aimed at exploring enhanced biological activity. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on tubulin polymerization in vitro using a fluorescence-based assay.

Mechanism of Action

This compound, as an analog of colchicine, is presumed to exert its anti-mitotic effects by binding to the colchicine-binding site on β-tubulin. This binding event is thought to induce a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis in cancer cells. The formyl substitution may influence the binding affinity and potency of the compound.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in a tubulin polymerization inhibition assay. It is important to note that while cytotoxicity data is available, the specific IC50 for in vitro tubulin polymerization needs to be determined experimentally. For reference, colchicine has been reported to inhibit tubulin polymerization with an IC50 value of approximately 2.68 µM.

| Compound | In Vitro Tubulin Polymerization IC50 (µM) | Maximum Inhibition (%) | Cell Line Cytotoxicity IC50 (µM) |

| This compound | To be determined | To be determined | A549: 1.007, HT-29: 0.128, HCT116: 0.054 |

| Colchicine (Reference) | ~2.68 | >90 | Varies by cell line |

| Paclitaxel (Control) | N/A (Enhancer) | N/A | Varies by cell line |

| Vehicle (Control) | N/A | 0 | N/A |

Experimental Protocols

This section provides a detailed protocol for a fluorescence-based tubulin polymerization assay. This method is highly sensitive and well-suited for high-throughput screening of potential tubulin inhibitors. The assay relies on the increase in fluorescence of a reporter molecule, such as DAPI, as it incorporates into the hydrophobic environment of newly formed microtubules. Inhibitors of tubulin polymerization will prevent or reduce this increase in fluorescence.

Materials and Reagents

-

Purified Tubulin (>99%, e.g., from bovine brain)

-

This compound

-

Colchicine (positive control)

-

Paclitaxel (control for polymerization enhancement)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent Reporter (e.g., DAPI)

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of approximately 355/460 nm

Experimental Workflow Diagram

Caption: Tubulin Polymerization Assay Workflow.

Assay Procedure

-

Preparation of Reagents:

-

Thaw all reagents, including the purified tubulin, on ice. It is critical to keep the tubulin on ice at all times to prevent premature polymerization.

-

Prepare a 10x stock solution of this compound and control compounds (Colchicine, Paclitaxel) in General Tubulin Buffer containing 10% DMSO.

-

Perform serial dilutions of the stock solutions to create a range of concentrations to be tested (e.g., 7-point dilution series).

-

-

Preparation of Tubulin Master Mix:

-

On ice, prepare the Tubulin Master Mix. For a final reaction volume of 100 µL per well, the final concentrations should be:

-

General Tubulin Buffer: 1x

-

Glycerol: 10%

-

GTP: 1 mM

-

Fluorescent Reporter (DAPI): 10 µM

-

Tubulin: 2-3 mg/mL

-

-

Mix gently by inverting the tube; do not vortex.

-

-

Assay Plate Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells in triplicate.

-

-

Initiation of Polymerization:

-

Incubate the plate at 37°C for 1 minute.

-

Initiate the polymerization reaction by adding 90 µL of the cold Tubulin Master Mix to each well using a multichannel pipette.

-

Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 60-90 seconds) for at least 60 minutes.

-

Set the excitation and emission wavelengths to approximately 355 nm and 460 nm, respectively.

-

Data Analysis

-

Plot the fluorescence intensity versus time for each concentration of this compound and the controls.

-

The resulting curves will show three phases: nucleation, growth (polymerization), and a steady-state plateau.

-

Determine the maximum velocity (Vmax) of polymerization for each curve, which corresponds to the steepest slope of the growth phase.

-